Diisohexyl phthalate

Description

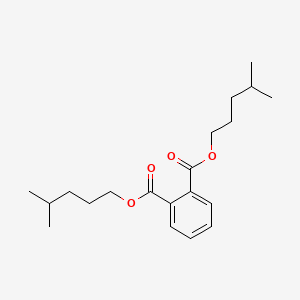

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methylpentyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEROMXYYSQFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873995 | |

| Record name | Bis(4-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-50-9, 71850-09-4, 259139-51-0 | |

| Record name | Diisohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisohexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diisohexyl Phthalate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisohexyl phthalate (DIHP) is a member of the phthalate ester class of compounds, primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[1] Its chemical structure, characterized by a benzene-1,2-dicarboxylate core with two isohexyl ester side chains, imparts a high degree of lipophilicity. This property dictates its solubility profile, favoring miscibility with organic solvents while exhibiting low aqueous solubility.[2] Understanding the solubility of DIHP in various organic solvents is critical for a range of applications, from its use in manufacturing and industrial processes to its extraction and analysis in research and quality control settings. In the pharmaceutical and drug development industries, knowledge of a compound's solubility is fundamental for formulation, purification, and toxicological studies. This guide provides a comprehensive overview of the known solubility of this compound in organic solvents, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The quantitative solubility of this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, data is available for select solvents, particularly those used in biological and analytical research. Phthalate esters, as a class, are generally characterized by their high solubility in many common organic solvents and oils.[2]

Below is a summary of the available quantitative and qualitative solubility data for this compound.

Table 1: Quantitative Solubility of this compound in Selected Solvents

| Solvent/System | Temperature (°C) | Solubility | Method/Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL (598.00 mM) | Requires sonication for dissolution.[3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 60 mg/mL (179.4 mM) | Sonication is recommended.[4] |

| 10% DMSO / 90% Corn Oil | Not Specified | 5 mg/mL (14.95 mM) | Clear solution; requires sonication. For in vivo applications. |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | 5 mg/mL (14.95 mM) | Clear solution; requires sonication. For in vivo applications. |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL (7.47 mM) | Clear solution. For in vivo applications. |

Table 2: Qualitative Solubility of this compound in Selected Organic Solvents

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

Experimental Protocols

Accurate determination of solubility is essential for the reliable application and study of this compound. The following are detailed methodologies for key experiments related to solubility determination.

Protocol 1: Gravimetric Solubility Determination

This protocol outlines a fundamental and widely applicable method for determining the solubility of a non-volatile solute like this compound in a volatile organic solvent.

Objective: To determine the mass of this compound that can be dissolved in a specific volume of a given organic solvent at a defined temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Glass vials with solvent-resistant caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual confirmation of undissolved DIHP at the bottom of the vial indicates saturation.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature precipitation.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The oven should be well-ventilated.

-

Continue heating until all the solvent has evaporated and a constant weight of the residue is achieved.

-

Allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish with the dried this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty evaporating dish from the final weight to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved DIHP (g) / Volume of solvent used for dissolution (L)

-

Protocol 2: Analysis of this compound by Solvent Extraction and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for the analysis of phthalates in various matrices and can be adapted to quantify the concentration of this compound in a solution, which is a key component of solubility studies.

Objective: To accurately quantify the concentration of this compound in a solvent, particularly in complex mixtures or for low-level detection.

Materials:

-

Sample containing this compound dissolved in a specific solvent.

-

An appropriate extraction solvent in which DIHP is highly soluble and which is immiscible with the primary solvent if applicable (e.g., hexane, acetone).

-

Internal standard (e.g., another phthalate not present in the sample).

-

Anhydrous sodium sulfate.

-

Glassware (separatory funnel, vials, etc.).

-

Rotary evaporator or nitrogen evaporator.

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

Methodology:

-

Sample Preparation and Extraction:

-

Accurately measure a known volume or weight of the solution containing this compound.

-

If the DIHP is in a solid matrix, it must first be extracted. This involves finely dividing the sample and using a suitable solvent with agitation and potentially heat to extract the phthalate.

-

For liquid samples, a liquid-liquid extraction may be necessary. Add the sample to a separatory funnel with an appropriate, immiscible extraction solvent.

-

Add a known amount of an internal standard to the sample.

-

Shake the separatory funnel vigorously for several minutes, periodically venting to release pressure.

-

Allow the layers to separate and collect the organic layer containing the extracted this compound.

-

Pass the organic extract through a column containing anhydrous sodium sulfate to remove any residual water.

-

-

Concentration of the Extract:

-

Reduce the volume of the organic extract using a rotary evaporator or a gentle stream of nitrogen to concentrate the sample. Be careful not to evaporate to complete dryness.

-

Reconstitute the final residue in a known, small volume of a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Calibration: Prepare a series of calibration standards of this compound of known concentrations, each containing the same amount of the internal standard. Analyze these standards by GC-MS to generate a calibration curve.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample extract into the GC-MS system.

-

Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) and a temperature program that effectively separates this compound from other components in the sample.

-

Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification, using characteristic ions of this compound.

-

-

Quantification:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the calibration standards.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of DIHP to the internal standard against the calibration curve.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents remains to be fully documented, the available information confirms its high solubility in non-polar organic solvents, a characteristic feature of phthalate esters. The specific data for solvents like DMSO and various in vivo formulations provide valuable benchmarks for researchers in the fields of toxicology and drug delivery. The experimental protocols detailed in this guide offer robust methodologies for determining the solubility of this compound with high accuracy, catering to both fundamental research and advanced analytical applications. The provided workflow visualization serves as a clear and concise guide for planning and executing solubility studies. For professionals in drug development and other scientific disciplines, a thorough understanding of DIHP's solubility is paramount for ensuring the safety, efficacy, and quality of products and research outcomes.

References

Diisohexyl Phthalate: A Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisohexyl phthalate (DIHP) is a member of the phthalate ester family, a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility and durability of various polymer products. As with other phthalates, the non-covalent bonding of DIHP within polymer matrices allows for its potential release into the environment throughout the product lifecycle, from manufacturing and use to disposal. Understanding the environmental fate and transport of DIHP is crucial for assessing its potential ecological risks and developing strategies for its management. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental behavior of DIHP, with a focus on its physicochemical properties, degradation pathways, and partitioning in key environmental compartments. Due to the limited availability of data specific to this compound, information from structurally similar and well-studied phthalates, such as di(2-ethylhexyl) phthalate (DEHP), is used as a proxy where necessary and is duly noted.

Physicochemical Properties of this compound

The environmental fate and transport of a chemical are largely governed by its physicochemical properties. These properties determine its distribution in air, water, soil, and biota. A summary of the key physicochemical properties of DIHP and related phthalates is presented in Table 1.

Table 1: Physicochemical Properties of this compound (DIHP) and Structurally Similar Phthalates

| Property | This compound (DIHP) | Diisoheptyl Phthalate (DiHP) | Di(2-ethylhexyl) Phthalate (DEHP) | Reference(s) |

| CAS Number | 68515-50-4 | 71888-89-6 | 117-81-7 | [1] |

| Molecular Formula | C₂₀H₃₀O₄ | C₂₂H₃₄O₄ | C₂₄H₃₈O₄ | [1] |

| Molecular Weight ( g/mol ) | 334.45 | 362.5 | 390.56 | [1] |

| Physical State | Liquid | Liquid | Colorless, oily liquid | [2] |

| Melting Point (°C) | -58 | -45 | -50 | [2] |

| Boiling Point (°C) | Not Available | 398 | 385 | |

| Vapor Pressure (Pa at 25°C) | Not Available | 9.33 x 10⁻⁶ | <1.33 x 10⁻³ | |

| Water Solubility (mg/L at 25°C) | Low (estimated) | 0.01 | 0.003 | |

| log Kow (Octanol-Water Partition Coefficient) | High (estimated) | 6.87 | 7.5 | |

| Henry's Law Constant (Pa·m³/mol at 25°C) | Not Available | 1.99 | Not Available |

Note: Data for DIHP is often reported for its technical mixture, which can include various isomers.

The low water solubility and high octanol-water partition coefficient (log Kow) of phthalates like DIHP indicate a strong tendency to partition from water into organic phases, such as soil organic matter, sediments, and biological tissues. This hydrophobicity is a key factor driving their environmental distribution.

Environmental Fate of this compound

The fate of DIHP in the environment is determined by a combination of transport and transformation processes. These include partitioning into different environmental compartments and degradation through biotic and abiotic pathways.

Transport and Partitioning

Due to its low vapor pressure, DIHP is not expected to be highly volatile, and its atmospheric transport is likely limited to association with particulate matter. In aquatic systems, its low water solubility and high hydrophobicity lead to rapid partitioning from the water column to suspended solids and sediments.

Degradation Pathways

The primary degradation pathway for phthalates in the environment is biodegradation. Abiotic processes such as hydrolysis and photolysis are generally considered to be of minor importance under typical environmental conditions.

The biodegradation of phthalates is a stepwise process initiated by microbial enzymes. The general pathway involves the initial hydrolysis of the diester to its corresponding monoester, followed by further hydrolysis to phthalic acid. Phthalic acid can then be further metabolized by microorganisms. The rate of biodegradation is influenced by several factors, including the structure of the phthalate, temperature, pH, and the presence of acclimated microbial populations. Generally, phthalates with shorter alkyl chains are more readily biodegradable than those with longer or branched chains.

While specific biodegradation rates for DIHP are scarce, studies on the structurally similar DEHP provide valuable insights. The aerobic half-life of DEHP in water has been reported to be around 5.25 days in the presence of acclimated sewage microbes. In mangrove sediments, the aerobic degradation half-life of DEHP ranged from 5.0 to 8.3 days. In soil, the half-life of DEHP can be longer, with some studies reporting values around 150-300 days, highlighting the persistence of these compounds in the terrestrial environment. Anaerobic degradation of phthalates is generally slower than aerobic degradation.

Hydrolysis: The hydrolysis of phthalate esters to their corresponding monoesters and alcohols is generally a slow process under neutral pH conditions typical of most natural waters. The rate of hydrolysis can be significantly influenced by pH, with faster degradation occurring under acidic or alkaline conditions.

Photolysis: Direct photolysis of phthalates is not considered a significant degradation pathway as they do not strongly absorb sunlight in the environmentally relevant spectrum. However, indirect photolysis, mediated by photosensitizers present in natural waters, may contribute to their degradation to a minor extent.

Experimental Protocols

Standardized methods have been developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) to assess the environmental fate of chemicals.

Biodegradation in Soil

The OECD 307 guideline ("Aerobic and Anaerobic Transformation in Soil") provides a framework for assessing the rate of biodegradation of a chemical in soil.

-

Principle: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to soil samples. The soil is incubated under controlled aerobic or anaerobic conditions at a constant temperature.

-

Methodology:

-

Soil Selection and Preparation: A well-characterized soil is sieved and its properties (e.g., texture, organic carbon content, pH, microbial biomass) are determined.

-

Test Substance Application: The test substance is applied to the soil at a concentration relevant to expected environmental concentrations.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C). For aerobic studies, the soil moisture is maintained at 40-60% of its maximum water holding capacity, and the flasks are continuously aerated with CO₂-free, humidified air. For anaerobic studies, the soil is saturated with water, and the headspace is purged with an inert gas like nitrogen.

-

Analysis: At various time intervals, replicate soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS). The evolution of ¹⁴CO₂ (from the mineralization of the radiolabeled test substance) is also monitored by trapping it in an alkaline solution and measuring its radioactivity.

-

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation rate and the half-life (DT₅₀).

Soil Sorption: Organic Carbon-Water Partition Coefficient (Koc)

The OECD 106 guideline ("Adsorption - Desorption Using a Batch Equilibrium Method") is a widely accepted method for determining the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

-

Principle: The test substance is equilibrated with a soil-water slurry. The concentrations of the substance in the aqueous and solid phases are measured to determine the extent of adsorption.

-

Methodology:

-

Soil and Test Substance Preparation: Several well-characterized soils with varying organic carbon content are used. A stock solution of the test substance in a suitable solvent is prepared.

-

Equilibration: Known amounts of soil are mixed with a solution of the test substance in a calcium chloride solution (to maintain a constant ionic strength). The mixtures are agitated in the dark at a constant temperature until equilibrium is reached.

-

Phase Separation: The soil suspension is centrifuged to separate the solid and aqueous phases.

-

Analysis: The concentration of the test substance in the aqueous phase is measured using an appropriate analytical technique (e.g., HPLC-UV, GC-MS). The amount of substance adsorbed to the soil is calculated by mass balance.

-

-

Data Analysis: The soil adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to its concentration in the water at equilibrium. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

Endocrine Disruption and Signaling Pathways

Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. The primary mechanism of action for many phthalates involves their interaction with nuclear receptors, leading to altered gene expression.

One of the key signaling pathways affected by phthalates is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway . PPARs are a group of nuclear receptors that play a crucial role in lipid metabolism, inflammation, and cellular differentiation. The monoester metabolites of phthalates are known to be agonists for PPARs, particularly PPARα and PPARγ.

Another relevant pathway is the Wnt/β-catenin signaling pathway , which is involved in embryonic development, cell proliferation, and differentiation. Studies on DEHP have shown that it can modulate the Wnt/β-catenin pathway, potentially contributing to its developmental and reproductive toxicity.

Visualizations

The following diagrams illustrate the key environmental processes and a potential signaling pathway affected by this compound.

Caption: Environmental fate and transport pathways of this compound (DIHP).

Caption: General metabolic pathway of this compound (DIHP) in organisms.

Caption: Simplified signaling pathway of phthalate-induced endocrine disruption via PPAR activation.

Conclusion

This compound, like other high molecular weight phthalates, exhibits properties that favor its partitioning into soil and sediment, where it can persist. The primary mechanism for its removal from the environment is through biodegradation, although this process can be slow, particularly in anaerobic conditions. Due to the limited amount of DIHP-specific data, further research is warranted to accurately assess its environmental risk. This includes determining its biodegradation rates in various environmental compartments and its potential for bioaccumulation. The established OECD and EPA test guidelines provide robust frameworks for conducting such studies. A deeper understanding of its interaction with key biological signaling pathways, such as the PPAR and Wnt/β-catenin pathways, will also be crucial in elucidating the mechanisms of its potential endocrine-disrupting effects. This knowledge is essential for informed risk assessment and the development of effective management strategies for DIHP and other phthalates.

References

- 1. Di-(2-ethylhexyl) phthalate exacerbates abnormalities of testicular development in F1 males via inhibition the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodegradation of dibutyl phthalate and di-(2-ethylhexyl) phthalate and microbial community changes in mangrove sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

Diisohexyl Phthalate Biodegradation: A Technical Guide to Pathways and Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisohexyl phthalate (DIHP) is a phthalic acid ester utilized as a plasticizer to enhance the flexibility and durability of polymers.[1][2] As with other phthalates, there is environmental and health interest in its fate, particularly its biodegradation. While specific literature on the microbial degradation of DIHP is limited, a robust understanding can be extrapolated from the extensive research on structurally similar phthalates, such as di-(2-ethylhexyl) phthalate (DEHP) and di-n-hexyl phthalate (DnHP).[3] This technical guide synthesizes the current knowledge, presenting a proposed biodegradation pathway for DIHP, detailing the key enzymatic reactions, and providing experimental protocols for its study. The information is largely based on a "read-across" approach from well-studied analogues.

The general consensus on phthalate ester biodegradation is a two-step process initiating with the hydrolysis of the diester to its monoester and corresponding alcohol, followed by the degradation of the monoester to phthalic acid.[4][5] Subsequently, the phthalic acid is funneled into central metabolic pathways through aromatic ring cleavage. Various microorganisms, notably from the genera Rhodococcus and Gordonia, have demonstrated high efficiency in degrading a wide range of phthalates.

Proposed Biodegradation Pathway of this compound

The proposed metabolic pathway for DIHP is initiated by microbial esterases that hydrolyze one of the ester bonds, releasing a molecule of isohexanol and forming mono-isohexyl phthalate (MIHP). This monoester is then further hydrolyzed by another esterase to yield phthalic acid and a second molecule of isohexanol. Phthalic acid, a central intermediate, is subsequently catabolized through a series of enzymatic reactions involving dioxygenases, which leads to the opening of the aromatic ring and eventual mineralization to carbon dioxide and water.

Analytical Methods

GC-MS for Metabolite Identification and Quantification:

-

Sample Preparation: The solvent extract is concentrated and may be derivatized (e.g., silylation) to improve the volatility of polar metabolites.

-

GC Conditions: A capillary column (e.g., TG-5MS) is used with a temperature gradient program to separate the compounds.

-

MS Conditions: Electron impact (EI) ionization is commonly used. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

HPLC for Quantification of DIHP and its Monoester:

-

Sample Preparation: The solvent extract is evaporated and redissolved in the mobile phase.

-

HPLC Conditions: A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.

-

Detection: A UV detector set at a suitable wavelength (e.g., 225-230 nm) is used for quantification.

Conclusion

The biodegradation of this compound is presumed to follow a pathway analogous to other well-studied phthalates, involving initial hydrolysis to mono-isohexyl phthalate and subsequently to phthalic acid, which is then mineralized. This process is mediated by a consortium of microbial enzymes, with esterases and dioxygenases playing pivotal roles. While DIHP-specific data is limited, the provided experimental frameworks and knowledge from related compounds offer a solid foundation for researchers to investigate its environmental fate and develop potential bioremediation strategies. Further research is warranted to isolate and characterize DIHP-degrading microorganisms and to fully elucidate the specific intermediates and enzymes involved in its catabolism.

References

Navigating the Data Gap: A Technical Guide to the In Vivo Toxicokinetics and Metabolism of Diisohexyl Phthalate

A comprehensive review of available scientific literature reveals a significant data gap in the in vivo toxicokinetics and metabolism of diisohexyl phthalate (DIHP). To address this, this technical guide employs a read-across approach, leveraging data from its close structural analog, di-n-hexyl phthalate (DnHP), to provide a detailed understanding for researchers, scientists, and drug development professionals.

This compound (DIHP) is a plasticizer used in various consumer and industrial products. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its potential human health risks. However, a thorough search of scientific databases indicates a lack of specific in vivo toxicokinetic studies on DIHP. In such cases, a read-across approach, using data from a structurally similar chemical, is a scientifically accepted method to predict the toxicological profile of the substance . Di-n-hexyl phthalate (DnHP), with the same molecular weight and a similar six-carbon branched alkyl chain structure, is the most appropriate surrogate for this analysis.

This guide summarizes the available in vivo toxicokinetic and metabolism data for DnHP, presenting it as a predictive model for DIHP. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols from cited studies are provided. Furthermore, metabolic pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Toxicokinetics of Di-n-hexyl Phthalate (as a surrogate for DIHP)

The toxicokinetic profile of DnHP, like other phthalates, is characterized by rapid absorption, hydrolysis to its monoester, and subsequent metabolism and excretion.

Absorption

Distribution

Following absorption, there is no evidence to suggest significant systemic accumulation of DnHP in any particular tissue[1]. Like other phthalates, it is expected to be widely distributed throughout the body.

Metabolism

The metabolism of DnHP is a critical determinant of its toxicokinetics and biological activity. The primary metabolic pathway involves a two-step process.

Phase I Metabolism: The initial and most significant metabolic step is the hydrolysis of the diester (DnHP) to its monoester, mono-n-hexyl phthalate (MnHP), by esterases present in the gut and other tissues. MnHP is considered the primary active metabolite.

Phase II Metabolism: Following the formation of MnHP, further metabolism occurs through oxidation of the hexyl side chain. This results in the formation of several oxidized metabolites. These metabolites can then be conjugated with glucuronic acid to facilitate their excretion.

A proposed metabolic pathway for DnHP is illustrated in the following diagram:

Excretion

The primary route of excretion for DnHP and its metabolites is via the urine[1]. Fecal excretion may also occur. The rapid excretion of metabolites prevents significant bioaccumulation of DnHP in the body.

Quantitative Toxicokinetic Data

While comprehensive quantitative data for DnHP is limited, the following table summarizes key findings from available studies. It is important to note that these values are derived from a limited number of studies and should be interpreted with caution when extrapolating to DIHP.

| Parameter | Species | Route of Administration | Dose | Value | Reference |

| Urinary Excretion | Rat | Dermal | Not Specified | ~18% of dose in 7 days | [1] |

Note: The lack of further quantitative data such as Cmax, T1/2, and AUC for DnHP highlights a significant research need.

Experimental Protocols

To aid researchers in designing future studies on DIHP or its analogs, this section provides a detailed overview of a typical experimental protocol for an in vivo toxicokinetics study in rats, based on methodologies commonly used for phthalates.

The following diagram illustrates a general workflow for an in vivo toxicokinetics study:

Animal Model

-

Species: Male Sprague-Dawley rats are a commonly used model for toxicokinetic studies of phthalates.

-

Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the study. They should be housed in individual metabolism cages to allow for the separate collection of urine and feces.

-

Diet and Water: Standard laboratory chow and water should be provided ad libitum.

Dosing

-

Test Substance: Di-n-hexyl phthalate (or the test substance of interest) should be of high purity. For studies involving radiolabeled compounds, 14C-labeled DnHP can be used.

-

Route of Administration:

-

Oral: The test substance is typically dissolved in a suitable vehicle (e.g., corn oil) and administered by oral gavage.

-

Dermal: A defined area of the animal's back is shaved, and the test substance, dissolved in a volatile solvent like ethanol, is applied to the skin. The application site is often covered with a non-occlusive cap to prevent ingestion.

-

-

Dose Levels: A range of doses should be used to assess dose-dependent toxicokinetics.

Sample Collection

-

Urine and Feces: Samples should be collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and up to 168 hours post-dosing).

-

Blood: Blood samples can be collected via a cannulated vessel (e.g., jugular vein) at various time points to determine the plasma concentration-time profile of the parent compound and its metabolites.

Sample Analysis

-

Sample Preparation:

-

Urine: For the analysis of conjugated metabolites, urine samples are typically treated with β-glucuronidase/sulfatase to hydrolyze the conjugates. This is followed by extraction, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Feces: Fecal samples are homogenized and extracted with an appropriate organic solvent.

-

Plasma: Plasma samples are typically subjected to protein precipitation followed by extraction.

-

-

Analytical Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of phthalates and their metabolites in biological matrices. Gas chromatography-mass spectrometry (GC-MS) can also be used.

Data Analysis

-

Quantification: The concentrations of the parent compound and its metabolites are determined by comparing their peak areas to those of known standards.

-

Toxicokinetic Modeling: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (T1/2), and the area under the plasma concentration-time curve (AUC) are calculated using specialized software.

Conclusion and Future Directions

The absence of direct in vivo toxicokinetic data for this compound necessitates the use of a read-across approach with di-n-hexyl phthalate. The available data for DnHP suggests rapid absorption and metabolism, with urinary excretion being the primary route of elimination. However, the scarcity of quantitative data for DnHP underscores a critical need for further research.

Future in vivo studies are essential to definitively characterize the toxicokinetic profile of DIHP. Such studies should focus on:

-

Oral and Dermal Absorption: Quantifying the extent and rate of absorption through both routes of exposure.

-

Metabolite Identification and Quantification: Identifying and quantifying the major metabolites of DIHP in various biological matrices.

-

Comprehensive Toxicokinetic Modeling: Generating robust data to accurately model the ADME of DIHP.

By filling these knowledge gaps, the scientific community can better assess the potential risks associated with human exposure to this compound and ensure its safe use in consumer and industrial applications.

References

The Core Mechanisms of Diisohexyl Phthalate Endocrine Disruption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisohexyl phthalate (DIHP) is a plasticizer used in a variety of commercial and industrial applications. As a member of the phthalate family of chemicals, there is growing concern regarding its potential as an endocrine-disrupting chemical (EDC). This technical guide provides an in-depth overview of the core mechanisms by which DIHP is understood to disrupt the endocrine system. Due to the structural and toxicological similarities between DIHP and its more extensively studied analogue, Di(2-ethylhexyl) phthalate (DEHP), this guide incorporates mechanistic data from DEHP to provide a comprehensive model of DIHP's endocrine-disrupting properties. The primary mechanisms of action involve the disruption of steroidogenesis, interference with nuclear receptor signaling, and potential effects on thyroid hormone homeostasis.

Disruption of Male Reproductive System Development and Steroidogenesis

The most pronounced endocrine-disrupting effect of DIHP and similar phthalates is on the developing male reproductive system. In utero exposure is linked to a spectrum of abnormalities collectively known as "phthalate syndrome" in animal models, which includes reduced anogenital distance, testicular dysgenesis, and impaired fertility. The cornerstone of this toxicity is the suppression of fetal testicular testosterone synthesis.

Inhibition of Key Steroidogenic Enzymes and Transporters

DIHP has been shown to decrease fetal testicular testosterone production with a potency similar to that of DEHP.[1][2] This is achieved by downregulating the expression of several critical genes involved in the steroidogenesis pathway. The primary active metabolite of many phthalates, such as mono-(2-ethylhexyl) phthalate (MEHP) for DEHP, is often responsible for this toxicity. These metabolites inhibit the synthesis of key proteins required for cholesterol transport into the mitochondria and its subsequent conversion to androgens.

Key genes and proteins affected include:

-

Steroidogenic Acute Regulatory Protein (StAR): Facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, the rate-limiting step in steroidogenesis. Phthalate exposure significantly reduces StAR gene expression.[2][3]

-

Cytochrome P450 Side-Chain Cleavage Enzyme (CYP11A1): Catalyzes the conversion of cholesterol to pregnenolone. Its expression is downregulated following phthalate exposure.[2]

-

3β-hydroxysteroid dehydrogenase (HSD3B) and 17α-hydroxylase/17,20-lyase (CYP17A1): Enzymes crucial for the conversion of pregnenolone to testosterone. Their expression is also suppressed.

The collective downregulation of these genes leads to a significant reduction in testosterone production by fetal Leydig cells, which is essential for the proper masculinization of the reproductive tract.

Quantitative Data on Steroidogenesis Inhibition

The following table summarizes the quantitative effects of DIHP and related phthalates on testosterone production and steroidogenic gene expression.

| Phthalate/Metabolite | Model System | Exposure/Dose | Endpoint | Quantitative Effect | Reference(s) |

| DIHP | Fetal Rat Testis (in utero) | Not specified | Testosterone Production | Similar potency to DEHP | |

| DEHP | Fetal Rat Testis (in utero) | 500 mg/kg/day | Testicular Testosterone | Significant decrease | |

| MEHP | MA-10 Leydig Cells | 1 µM | LH-stimulated Testosterone | Inhibition | |

| MEHP | MA-10 Leydig Cells | 100 µM | StAR mRNA expression | Significant suppression | |

| MEHP | MA-10 Leydig Cells | 100 µM | Cyp11a1 mRNA expression | Significant suppression | |

| DIBP | Fetal Rat Testis (in utero) | Not specified | StAR and Cyp11a1 expression | Slightly more potent than DEHP | |

| DINP | Fetal Rat Testis (in utero) | Not specified | Testosterone Production | 2.3-fold less potent than DEHP |

Signaling Pathway for DIHP-Induced Steroidogenesis Disruption

dot

Caption: DIHP metabolites inhibit the expression of key genes in the steroidogenesis pathway.

Interference with Nuclear Receptor Signaling

DIHP and its metabolites can act as ligands for various nuclear receptors, thereby interfering with normal hormonal signaling pathways. This interaction can be agonistic or antagonistic, leading to inappropriate gene activation or repression.

Androgen Receptor (AR) Antagonism

While some phthalates do not directly bind to the androgen receptor with high affinity, their metabolites can act as antagonists. In silico studies on DEHP metabolites show that they can interact with the ligand-binding pocket of the AR, with a high degree of similarity to the interactions of the natural ligand, testosterone. This antagonistic action can block the normal effects of testosterone, contributing to the demasculinizing effects observed in phthalate syndrome.

Estrogen Receptor (ER) Modulation

Certain phthalates and their metabolites exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ). For example, DEHP has been shown to modulate the expression of ERα and ERβ in the pituitary gland. This can lead to disruptions in estrogen-sensitive tissues and processes. However, some studies indicate that DEHP itself does not activate ERα in certain cell lines. The estrogenic or anti-estrogenic activity of phthalates can be cell-type and context-dependent.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Phthalate monoesters, such as MEHP, are known activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. Activation of PPARs is linked to the regulation of lipid metabolism and inflammation. In the context of endocrine disruption, PPAR activation in testicular cells has been implicated in inducing apoptosis (programmed cell death) of germ cells and Leydig cells. PPARγ activation by DEHP has been shown to be involved in upregulating apoptotic signaling pathways.

Quantitative Data on Nuclear Receptor Interactions

| Phthalate/Metabolite | Receptor | Assay Type | Endpoint | Quantitative Value | Reference(s) |

| DEHP Metabolites | Androgen Receptor (AR) | In silico docking | Binding Energy | Similar to testosterone | |

| DEHP Metabolites | Androgen Receptor (AR) | In silico docking | Interacting Residues | 91-100% similarity with testosterone | |

| BBP | Estrogen Receptor α (ERα) | Cell-based | EC50 for activation | 4.8 µM | |

| MEHP | Mouse PPARα | Cell-based | EC50 for activation | 0.6 µM | |

| MEHP | Human PPARα | Cell-based | EC50 for activation | 3.2 µM | |

| MEHP | Mouse PPARγ | Cell-based | EC50 for activation | 10.1 µM | |

| MEHP | Human PPARγ | Cell-based | EC50 for activation | 6.2 µM |

Signaling Pathway for DIHP's Nuclear Receptor Interactions

dot

Caption: DIHP metabolites can interact with multiple nuclear receptors, leading to diverse downstream effects.

Disruption of Thyroid Hormone Homeostasis

Emerging evidence suggests that phthalates, including DEHP, can interfere with the thyroid hormone system. These disruptions can occur at multiple levels of the hypothalamic-pituitary-thyroid (HPT) axis.

Mechanisms of thyroid disruption by phthalates may include:

-

Altered Hormone Levels: Studies in humans have found associations between urinary concentrations of DEHP metabolites and altered serum levels of free thyroxine (T4) and total triiodothyronine (T3). A meta-analysis demonstrated a significant association between DEHP exposure and serum thyroid hormone levels in adults.

-

Effects on Hormone Synthesis, Transport, and Metabolism: Animal studies suggest that DEHP can affect thyroid hormone levels by impacting their synthesis, transport via binding proteins, and metabolism in the liver.

Quantitative Data on Thyroid Hormone Disruption

| Phthalate Metabolite | Population | Endpoint | Association | Quantitative Effect | Reference(s) |

| MEHP | Adult Men | Serum Free T4 | Inverse | -0.11 ng/dL decrease (Quintile 4 vs 1) | |

| MEHP | Adult Men | Serum Total T3 | Inverse | -0.05 ng/mL decrease (Quintile 4 vs 1) | |

| Urinary DEHP | Adults | Serum Total T4 | Negative | Pooled coefficient: -0.05 | |

| Urinary DEHP | Adults | Serum Free T4 | Negative | Pooled coefficient: -0.04 | |

| Urinary DEHP | Adults | Serum TSH | Positive | Pooled coefficient: 0.03 |

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the study of phthalate endocrine disruption.

In Vivo Gestational Exposure Study

-

Animal Model: Pregnant Sprague-Dawley or Wistar rats.

-

Dosing: DIHP or other phthalates are dissolved in a vehicle (e.g., corn oil) and administered daily by oral gavage to pregnant dams during a critical window of fetal reproductive development (e.g., gestational day 14 to parturition). A range of doses is typically used, including a vehicle control group.

-

Endpoints:

-

Fetal Testis Analysis: On a specific gestational day (e.g., GD20), male fetuses are euthanized, and testes are collected. One testis can be used for ex vivo testosterone production assays (incubation in media and subsequent measurement of testosterone), and the other can be snap-frozen for gene expression analysis (qRT-PCR).

-

Postnatal Analysis: Male offspring are monitored for developmental markers such as anogenital distance (AGD) at birth, nipple retention in juveniles, and age at pubertal onset. In adulthood, reproductive organ weights, sperm parameters, and serum hormone levels are assessed.

-

-

Analytical Methods: Testosterone and other steroid hormones are measured using immunoassays (ELISA, RIA) or mass spectrometry (LC-MS/MS). Gene expression is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

In Vitro Steroidogenesis Assay

-

Cell Line: MA-10 mouse Leydig tumor cells or H295R human adrenocortical carcinoma cells are commonly used.

-

Protocol: Cells are cultured in appropriate media. They are then treated with various concentrations of the phthalate monoester (e.g., MIHP or MEHP) in the presence of a stimulant of steroidogenesis, such as luteinizing hormone (LH) for MA-10 cells or forskolin for H295R cells.

-

Endpoints: After a defined incubation period (e.g., 24-48 hours), the culture medium is collected to measure hormone production (e.g., testosterone, progesterone, estradiol) by immunoassay or LC-MS/MS. The cells can be harvested for analysis of cell viability (e.g., MTT assay) and gene expression (qRT-PCR) of key steroidogenic enzymes.

Nuclear Receptor Activation Assay

-

Cell Line: Cell lines engineered to express a specific nuclear receptor (e.g., AR, ERα, PPARγ) and a reporter gene (e.g., luciferase) whose expression is driven by a hormone response element. Examples include MDA-kb2 cells for AR activity or MCF-7 cells for ER activity.

-

Protocol: Cells are exposed to a range of concentrations of the test compound (phthalate or its metabolite). For antagonist assays, cells are co-treated with the test compound and a known receptor agonist.

-

Endpoints: After incubation, cell lysis is performed, and the activity of the reporter enzyme (e.g., luciferase) is measured. An increase in reporter activity indicates agonism, while a decrease in agonist-induced activity indicates antagonism.

-

Data Analysis: Dose-response curves are generated to determine parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Experimental Workflow Diagram

dot

Caption: A generalized workflow for investigating the endocrine-disrupting effects of DIHP.

Conclusion

The endocrine-disrupting mechanism of this compound is multifaceted, primarily targeting the developing male reproductive system through the potent inhibition of fetal testicular steroidogenesis. This is achieved by the downregulation of key genes such as StAR and CYP11A1. Furthermore, DIHP and its metabolites likely interfere with endocrine signaling by interacting with nuclear receptors, including antagonizing the androgen receptor and activating PPARs, which can lead to a cascade of adverse cellular events. There is also evidence to suggest that DIHP may disrupt thyroid hormone homeostasis. The data from structurally similar phthalates, particularly DEHP, provides a robust framework for understanding these mechanisms. Continued research is essential to fully delineate the dose-response relationships and long-term consequences of DIHP exposure for human health.

References

- 1. interactive.cbs8.com [interactive.cbs8.com]

- 2. Dose-response assessment of fetal testosterone production and gene expression levels in rat testes following in utero exposure to diethylhexyl phthalate, diisobutyl phthalate, diisoheptyl phthalate, and diisononyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Diisohexyl Phthalate's Anti-Androgenic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the anti-androgenic activity of diisohexyl phthalate (DIHP), a plasticizer known to disrupt male reproductive development. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways and experimental workflows involved in DIHP's mechanism of action.

Core Mechanism of Anti-Androgenic Activity

This compound (DIHP) primarily exerts its anti-androgenic effects by suppressing testosterone production in the fetal testes.[1] This is not due to a direct interaction with the androgen receptor, but rather through the downregulation of genes and proteins essential for steroidogenesis, the biological process of producing steroid hormones like testosterone.[2][3] Studies have shown that DIHP's potency in reducing fetal testicular testosterone production is comparable to that of the well-studied phthalate, di(2-ethylhexyl) phthalate (DEHP).[4][5]

The disruption of testosterone synthesis during a critical developmental window can lead to a range of male reproductive disorders known as "phthalate syndrome," which includes malformations of the reproductive tract.

Quantitative Data Summary

The following tables summarize the quantitative effects of DIHP and similar phthalates on key anti-androgenic endpoints observed in in vivo and in vitro studies.

Table 1: In Vivo Effects of this compound (DIHP) on Fetal Rat Testicular Endpoints

| Endpoint | Species/Model | Dosage | Effect | Reference |

| Testicular Testosterone Production | Sprague-Dawley Rat | Multiple doses (GD 14-18) | Reduced production with similar potency to DEHP | |

| Anogenital Distance (AGD) | Male Rat Pups | 500 and 1,000 mg/kg (GD 12-21) | Significantly shortened | |

| Serum Testosterone Levels | Male Rat Fetuses | 10, 100, 500, and 1,000 mg/kg (GD 12-21) | Significantly lowered | |

| Fetal Leydig Cell Size | Male Rat Fetuses | 10 mg/kg (LOAEL) | Decreased | |

| Fetal Leydig Cell Cluster Size | Male Rat Fetuses | 10 mg/kg (LOAEL) | Increased | |

| Multinucleated Gonocytes | Male Rat Fetuses | 100 mg/kg (LOAEL) | Dose-dependently increased percentage |

GD: Gestational Day, LOAEL: Lowest Observed Adverse Effect Level

Table 2: In Vivo Effects of Di(2-ethylhexyl) Phthalate (DEHP) on Male Rat Reproductive Parameters (for comparative purposes)

| Endpoint | Species/Model | Dosage | Effect | Reference |

| Testicular Testosterone Production | Fetal Rats (GD 21) | 300 mg/kg/day (GD 7-21) | Significantly reduced | |

| Anogenital Distance (AGD) | Male Rat Pups | 10 mg/kg/day (perinatal) | Decreased | |

| Prostate Weight | Male Rat Pups | 10 mg/kg/day (perinatal) | Reduced | |

| Serum Testosterone Levels | 60-day-old Male Rats | Perinatal exposure | Significant decrease |

Table 3: In Vitro Effects of Phthalates and their Metabolites

| Compound | Cell Line/Model | Concentration | Effect | Reference |

| DEHP Metabolites VI and IX | MDA-MB453 cells | Not specified | Anti-androgenic activity | |

| Mono(2-ethylhexyl) phthalate (MEHP) | Immature and Adult Rat Leydig cells | 250µM | Inhibited hCG-stimulated androgen production | |

| MEHP | Human Granulosa Cells (hCGC) | 25 µM | Decreased estradiol and progesterone production |

Signaling Pathways and Mechanisms of Action

DIHP and other anti-androgenic phthalates disrupt the intricate signaling cascade required for testosterone synthesis in fetal Leydig cells. The primary mechanism involves the downregulation of key genes and proteins in the steroidogenesis pathway.

Steroidogenesis Pathway Disruption

The production of testosterone from cholesterol is a multi-step process involving several enzymes and transport proteins. DIHP exposure leads to a significant reduction in the mRNA and protein expression of critical components of this pathway, including:

-

Steroidogenic Acute Regulatory Protein (StAR): Facilitates the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.

-

Cytochrome P450 Side-Chain Cleavage (P450scc or CYP11A1): An enzyme that converts cholesterol to pregnenolone.

-

3β-hydroxysteroid dehydrogenase (HSD3B1): An enzyme involved in the conversion of pregnenolone to progesterone.

-

Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1): An enzyme that further metabolizes progesterone and pregnenolone.

-

17β-hydroxysteroid dehydrogenase (HSD17B3): The enzyme that catalyzes the final step in testosterone synthesis.

Additionally, the expression of Insulin-like 3 (Insl3) , a key hormone for testicular descent produced by fetal Leydig cells, is also downregulated by DIHP.

Experimental Protocols

The assessment of DIHP's anti-androgenic activity relies on a combination of in vivo and in vitro assays.

In Vivo Studies: Gestational Exposure Model

A common experimental design to evaluate the in utero effects of DIHP involves oral administration to pregnant rats during a critical period of male reproductive development.

Protocol Overview:

-

Animal Model: Pregnant Sprague-Dawley or Wistar rats are used.

-

Dosing: DIHP, dissolved in a vehicle like corn oil, is administered daily by oral gavage from gestational day (GD) 12 or 14 to GD 21. A range of doses is typically used to establish a dose-response relationship.

-

Endpoint Analysis (at GD 21 or postnatally):

-

Anogenital Distance (AGD): Measured in male pups as a sensitive indicator of fetal androgen exposure.

-

Serum and Testicular Testosterone Levels: Quantified using radioimmunoassay (RIA) or other sensitive immunoassays.

-

Gene and Protein Expression Analysis: Testicular tissue is collected for quantitative real-time PCR (qRT-PCR) to measure mRNA levels of steroidogenic genes and for Western blotting or immunohistochemistry to assess protein levels.

-

Histopathology: Testes are examined for morphological changes, such as alterations in Leydig cell clustering and the presence of multinucleated gonocytes.

-

In Vitro Assays

In vitro studies using cell lines or primary cell cultures help to elucidate the direct effects of phthalates and their metabolites on steroidogenesis.

1. Leydig Cell Culture:

-

Cell Source: Primary Leydig cells are isolated from immature or adult rat testes.

-

Treatment: Cells are exposed to various concentrations of the test compound (e.g., MEHP, the primary metabolite of DEHP).

-

Stimulation: Androgen production is often stimulated with human chorionic gonadotropin (hCG), which mimics the action of luteinizing hormone (LH).

-

Endpoints: Androgen levels in the culture medium are measured, and cell lysates are used to analyze the expression of steroidogenic proteins.

2. Reporter Gene Assays:

-

Cell Line: Cell lines such as MDA-MB453, which are stably transfected with an androgen-responsive reporter gene (e.g., luciferase), are utilized.

-

Principle: These assays assess the ability of a compound to antagonize the activation of the androgen receptor by a known androgen like dihydrotestosterone (DHT). A decrease in reporter gene activity in the presence of the test compound indicates anti-androgenic activity.

Conclusion

The anti-androgenic activity of this compound is primarily driven by its ability to suppress the expression of key genes and proteins involved in testicular steroidogenesis, leading to reduced testosterone production. This mechanism has been demonstrated through a combination of in vivo gestational exposure studies in rats and various in vitro assays. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and professionals working to understand and mitigate the risks associated with phthalate exposure.

References

- 1. This compound | C20H30O4 | CID 8970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanisms underlying the anti-androgenic effects of diethylhexyl phthalate in fetal rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The plasticizer diethylhexyl phthalate induces malformations by decreasing fetal testosterone synthesis during sexual differentiation in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-response assessment of fetal testosterone production and gene expression levels in rat testes following in utero exposure to diethylhexyl phthalate, diisobutyl phthalate, diisoheptyl phthalate, and diisononyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Genotoxicity of Diisohexyl Phthalate and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide summarizes the currently available data on the genotoxicity of diisohexyl phthalate (DIHP) and its potential metabolites. It is critical to note that there is a significant lack of published experimental data specifically for DIHP and its metabolic products. Therefore, this document relies on the limited available information for DIHP and incorporates data from structurally similar phthalates, such as di-n-hexyl phthalate (DnHP), to provide a broader context and infer potential genotoxic hazards. The scarcity of data for DIHP is a major limitation in assessing its genotoxic potential.

Introduction

This compound (DIHP) is a plasticizer used in various consumer and industrial products. As with other phthalates, human exposure is widespread. The assessment of the genotoxic potential of DIHP and its metabolites is crucial for understanding its overall toxicological profile and for human health risk assessment. This guide provides a comprehensive overview of the available genotoxicity data, details of experimental protocols for relevant assays, and visual representations of metabolic pathways and experimental workflows.

Metabolism of this compound

While specific metabolic studies on DIHP are limited, the metabolic pathway can be predicted based on the well-established metabolism of other phthalate esters[1][2][3]. The initial step is the hydrolysis of the diester to its monoester, mono-isohexyl phthalate (MIHP). This is followed by the oxidation of the alkyl side chain of MIHP, leading to the formation of various oxidized metabolites.

Caption: Predicted metabolic pathway of this compound (DIHP).

Genotoxicity Data

The available data on the genotoxicity of DIHP is sparse, with only a single in vivo study identified. To provide a comparative context, data for the structurally similar di-n-hexyl phthalate (DnHP) are also presented.

Quantitative Data Summary

| Compound | Assay Type | Test System | Concentration/Dose | Metabolic Activation | Result | Reference |

| This compound (DIHP) | In vivo Micronucleus Assay | Mouse bone marrow | Not specified | N/A | Negative | [4] |

| Di-n-hexyl Phthalate (DnHP) | Ames Test | S. typhimurium | Not specified | With and without S9 | Negative | |

| In vitro Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Not specified | Negative |

Note: "Not specified" indicates that the specific concentrations or doses were not available in the reviewed literature. N/A = Not Applicable.

Experimental Protocols

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This protocol is based on the standard methodology for the in vivo micronucleus assay, the only genotoxicity test reported for DIHP[5].

4.1.1. Principle

The in vivo micronucleus test detects damage to the chromosomes or the mitotic apparatus of erythroblasts. When a bone marrow erythroblast develops into a polychromatic erythrocyte (PCE), the main nucleus is extruded. Any micronucleus formed from chromosome fragments or whole chromosomes lagging at anaphase may remain in the cytoplasm of the anucleated PCE. An increase in the frequency of micronucleated PCEs in treated animals is an indication of genotoxicity.

4.1.2. Experimental Workflow

Caption: Workflow for the in vivo micronucleus assay.

4.1.3. Materials and Methods

-

Test System: Healthy, young adult mice (e.g., CD-1, B6C3F1) or rats (e.g., Sprague-Dawley). Both sexes should be used unless there is evidence for a sex-specific difference in toxicity.

-

Vehicle: The solvent or vehicle used to dissolve or suspend the test substance. It should not produce toxic effects or interact with the test substance.

-

Positive Control: A substance known to induce micronuclei in vivo (e.g., cyclophosphamide, mitomycin C).

-

Dose Levels: At least three dose levels of the test substance, plus the vehicle control and a positive control. The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).

-

Administration: The route of administration should be relevant to human exposure (e.g., oral gavage).

-

Sample Collection: Bone marrow is typically collected 24 and 48 hours after a single treatment. For a repeated-dose study, collection is usually 24 hours after the final dose.

-

Slide Preparation and Staining: Bone marrow cells are flushed from the femurs or tibias, and smears are prepared on microscope slides. The slides are stained with a dye that differentiates PCEs from normochromatic erythrocytes (NCEs) (e.g., May-Grünwald Giemsa, acridine orange).

-

Scoring and Data Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity. Statistical analysis is performed to compare the frequency of MN-PCEs in the treated groups to the vehicle control group.

Discussion and Future Directions

The genotoxicity profile of this compound remains largely uncharacterized. The single available in vivo micronucleus assay suggests that DIHP is not clastogenic or aneugenic in mouse bone marrow under the conditions of that study. However, this single negative result is insufficient to conclude that DIHP is not genotoxic.

The genotoxicity of other phthalates is complex and often debated. Some phthalates and their metabolites have shown evidence of genotoxicity, including DNA damage in the Comet assay and chromosomal aberrations, particularly in in vitro systems. It is often the monoester metabolite that is considered the more biologically active compound. Therefore, the lack of data on the genotoxicity of mono-isohexyl phthalate (MIHP) and its oxidized metabolites is a significant data gap.

Given the widespread human exposure to phthalates and the potential for adverse health effects, further investigation into the genotoxicity of DIHP and its metabolites is warranted. Recommended future studies include:

-

In vitro genotoxicity assays:

-

Ames test (bacterial reverse mutation assay): To assess the potential for DIHP and its metabolites to induce gene mutations.

-

In vitro micronucleus or chromosome aberration assay in mammalian cells: To evaluate the clastogenic and aneugenic potential in a system that allows for metabolic activation.

-

Comet assay: To investigate the potential for DIHP and its metabolites to induce DNA strand breaks.

-

-

In vivo studies:

-

Further in vivo micronucleus assays with clear dose-response data and assessment in both sexes.

-

Comet assay in relevant tissues (e.g., liver) to assess DNA damage in target organs of phthalate toxicity.

-

-

Metabolism studies:

-

In vitro and in vivo studies to identify the major metabolites of DIHP in relevant species, including humans.

-

Conclusion

The current understanding of the genotoxicity of this compound and its metabolites is severely limited by a lack of experimental data. While a single in vivo micronucleus assay for DIHP was negative, this is insufficient for a comprehensive risk assessment. Data from structurally similar phthalates suggest that the potential for genotoxicity, particularly from the monoester and oxidized metabolites, cannot be dismissed. A robust battery of in vitro and in vivo genotoxicity tests on DIHP and its characterized metabolites is necessary to adequately determine its genotoxic potential and to inform human health risk assessments. Researchers, scientists, and drug development professionals should be aware of this significant data gap when considering the safety profile of DIHP.

References

- 1. This compound | C20H30O4 | CID 8970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Frontiers | Phthalate Exposure and Long-Term Epigenomic Consequences: A Review [frontiersin.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. nucro-technics.com [nucro-technics.com]

An In-depth Technical Guide on the Potential Effects of Diisohexyl Phthalate (DIHP) on Liver and Kidney Function

Disclaimer: Direct toxicological data for diisohexyl phthalate (DIHP) is scarce in publicly available scientific literature. This document utilizes a read-across approach, primarily leveraging extensive data from its structural analogue, di(2-ethylhexyl) phthalate (DEHP), and the closely related di-n-hexyl phthalate (DnHP), to extrapolate potential effects of DIHP on liver and kidney function. This approach is based on the understanding that phthalates with similar chemical structures can exhibit comparable toxicological profiles. However, it is crucial to note that the actual effects of DIHP may differ, and the information herein should be interpreted with this limitation in mind.

Executive Summary

This compound (DIHP) is a plasticizer for which limited specific toxicity data exists. Based on read-across from structurally similar phthalates, particularly di(2-ethylhexyl) phthalate (DEHP) and di-n-hexyl phthalate (DnHP), exposure to DIHP is anticipated to potentially impact liver and kidney function, especially at high doses. The primary mechanisms of toxicity are expected to involve peroxisome proliferator-activated receptor alpha (PPARα) activation, oxidative stress, inflammation, and apoptosis. This guide provides a comprehensive overview of the potential hepatotoxic and nephrotoxic effects of DIHP by summarizing quantitative data, detailing experimental protocols from studies on its analogues, and visualizing key signaling pathways.

Potential Effects on Liver Function

The liver is a primary target organ for phthalate toxicity. Effects observed in animal studies with DEHP and DnHP range from adaptive changes, such as increased liver weight and enzyme induction, to more severe pathologies like steatosis, inflammation, and hepatocellular neoplasms with chronic high-dose exposure.

Quantitative Data from Animal Studies (Read-Across from DEHP and DnHP)

The following tables summarize key quantitative findings from rodent studies on DEHP and DnHP, which may be indicative of potential DIHP effects.

Table 1: Effects of DEHP and DnHP on Liver Weight and Serum Biochemistry

| Phthalate | Species | Dose | Duration | Change in Relative Liver Weight | Change in Serum ALT | Change in Serum AST | Reference(s) |

| DEHP | Rat (Sprague-Dawley) | 1000 mg/kg/day | 10 days | Increased | Not specified | Not specified | [1] |

| DEHP | Rat (Sprague-Dawley) | 150 mg/kg/day | 7 days | Increased (P = 0.049) | Not specified | Not specified | [2] |

| DEHP | Mouse (Pregnant ICR) | 1000 mg/kg/day | Gestation Day 4-18 | Markedly Increased (p < 0.001) | Significantly Elevated (p < 0.01) | Significantly Elevated (p < 0.01) | [3] |

| DnHP | Rat | 1824 mg/kg bw/d | 21 days | Increased | Increased | Increased | [4] |

Table 2: Effects of DEHP on Hepatic Oxidative Stress and Inflammatory Markers

| Parameter | Species | Dose | Duration | Observation | Reference(s) |

| Malondialdehyde (MDA) | Mouse (Pregnant ICR) | 1000 mg/kg/day | Gestation Day 4-18 | Significantly Increased (p < 0.05) | [3] |

| Malondialdehyde (MDA) | Rat (Sprague-Dawley) | 7.5, 15, 150 mg/kg/day | 7 days | Significantly Increased (P=0.017, P=0.001, P=0.002, respectively) | |

| Glutathione (GSH) | Mouse (Pregnant ICR) | 1000 mg/kg/day | Gestation Day 4-18 | Markedly Decreased | |

| Superoxide Dismutase (SOD) | Rat (Sprague-Dawley) | 1000 mg/kg/day | 10 days | Increased | |

| Catalase (CAT) | Rat (Sprague-Dawley) | 1000 mg/kg/day | 10 days | Increased | |

| Interleukin-6 (IL-6) | Mouse (Pregnant ICR) | 1000 mg/kg/day | Gestation Day 4-18 | Significantly Higher (p < 0.05) |

Key Signaling Pathways in Phthalate-Induced Hepatotoxicity

Several signaling pathways are implicated in the hepatic effects of DEHP.

-

PPARα Activation: DEHP and its metabolites are agonists of PPARα, a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to peroxisome proliferation and induction of fatty acid oxidation enzymes. While this is an adaptive response, chronic activation is linked to hepatocarcinogenesis in rodents.

-

Oxidative Stress and Nrf2 Pathway: Phthalate exposure can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. However, some studies suggest that DEHP may inhibit the Nrf2 pathway, exacerbating oxidative damage.

-

Inflammation and NF-κB Pathway: Oxidative stress can trigger inflammatory responses through the activation of pathways like NF-κB, leading to the production of pro-inflammatory cytokines.

-

Apoptosis and p53 Pathway: DEHP-induced oxidative stress and DNA damage can activate the p53 tumor suppressor protein, leading to apoptosis or programmed cell death of hepatocytes.

// Nodes DEHP [label="DEHP/Metabolites", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPARa [label="PPARα Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Peroxisome [label="Peroxisome\nProliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; FattyAcidOx [label="Fatty Acid\nOxidation", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Increased ROS\n(Oxidative Stress)", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2 Pathway\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant [label="Decreased\nAntioxidant Defense", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\n(e.g., IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Hepatocyte\nApoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Hepatotoxicity [label="Hepatotoxicity\n(Steatosis, Necrosis,\nCarcinogenesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DEHP -> PPARa; DEHP -> ROS; DEHP -> Nrf2; PPARa -> Peroxisome; PPARa -> FattyAcidOx; ROS -> NFkB; ROS -> p53; Nrf2 -> Antioxidant; NFkB -> Inflammation; p53 -> Apoptosis; {Peroxisome, FattyAcidOx, Inflammation, Apoptosis, Antioxidant} -> Hepatotoxicity; } .dot

Experimental Protocols (Read-Across from DEHP and DnHP)

-

Animal Model: Male Sprague-Dawley rats (4 weeks old).

-

Test Substance and Administration: DEHP dissolved in corn oil administered daily via oral gavage. Doses can range from 0.75 to 150 mg/kg/day for short-term studies (e.g., 7 days) or lower doses for chronic studies.

-

Parameters Measured:

-

Body and Liver Weight: Recorded at the end of the study to calculate relative liver weight.

-

Serum Biochemistry: Blood samples are collected to measure liver function enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

-

Histopathology: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate for hepatocellular changes like steatosis, necrosis, and inflammation.

-

Oxidative Stress Markers: Liver homogenates are used to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

-

Gene and Protein Expression: Techniques like RT-PCR and Western blotting can be used to analyze the expression of key proteins in signaling pathways (e.g., PPARα, Nrf2, NF-κB, p53).

-

Potential Effects on Kidney Function

The kidneys are also susceptible to phthalate-induced toxicity. Studies on DEHP have shown effects including chronic progressive nephropathy, oxidative stress, and inflammation.

Quantitative Data from Animal Studies (Read-Across from DEHP)

The following tables summarize key quantitative findings from rodent studies on DEHP, which may be indicative of potential DIHP effects.

Table 3: Effects of DEHP on Kidney Weight and Function Markers

| Parameter | Species | Dose | Duration | Observation | Reference(s) |

| Kidney Weight | Mouse (B6C3F1) | 1500 ppm in diet | 104 weeks | Significantly Lower | |

| Serum Creatinine (CREA) | Mouse (Balb/c) | 5, 50, 200 mg/kg | 30 days | Significant Increase | |

| Blood Urea Nitrogen (BUN) | Mouse (Balb/c) | 5, 50, 200 mg/kg | 30 days | Significant Increase | |

| Creatinine Clearance | Rat | Not specified | Chronic | Significant Decrease |

Table 4: Effects of DEHP on Renal Oxidative Stress and Inflammatory Markers

| Parameter | Species | Dose | Duration | Observation | Reference(s) |

| Malondialdehyde (MDA) | Mouse (Balb/c) | 5, 50, 200 mg/kg | 30 days | Increased from 13.15 to 33.46 nmol/mg protein at 200 mg/kg | |

| Glutathione (GSH) | Mouse (Balb/c) | 5, 50, 200 mg/kg | 30 days | Decreased from 15.25 to 7.32 at 200 mg/kg | |

| Interleukin-6 (IL-6) | Mouse | 10 and 1000 mg/kg | Not specified | Substantially Increased | |